1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone
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Overview
Description
1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H5ClF3NO . It is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, along with an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and ethanone moiety contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules, thereby inhibiting their function .
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorine substituents but lacks the ethanone group.
4-Chloro-3-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern on the pyridine ring.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanone group
Uniqueness: 1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring, along with an ethanone moiety. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H5ClF3NO |
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Molecular Weight |
223.58 g/mol |
IUPAC Name |
1-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)7-6(8(10,11)12)2-5(9)3-13-7/h2-3H,1H3 |
InChI Key |
GXQNQLSJYPJINV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
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